molecular formula C11H18ClNO B2431744 N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride CAS No. 199453-93-5

N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride

Cat. No.: B2431744
CAS No.: 199453-93-5
M. Wt: 215.72
InChI Key: WUVYKNPFXRHSSC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Structure and Composition

Molecular Formula and Exact Mass

The compound’s molecular formula is C₁₁H₁₈ClNO , with an exact mass of 215.10784 g/mol (calculated from isotopic composition). The hydrochloride salt form introduces a chlorine atom, increasing the molecular weight compared to the free base.

Property Value Source
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol
Exact Mass 215.10784 g/mol
Structural Components and Functional Groups

The molecule comprises:

  • 2,3-Dimethylphenoxy group : A benzene ring substituted with methyl groups at the 2- and 3-positions, linked via an ether oxygen.
  • Ethyl chain : A two-carbon bridge connecting the phenoxy group to the amine.
  • N-Methylamine : A tertiary amine (N-methyl) protonated as a hydrochloride salt.

Functional Groups :

  • Phenoxy group : Ar-O- (ether linkage)
  • Tertiary amine : NR₃⁺ (protonated nitrogen)
  • Methyl substituents : C-H₃ (electron-donating groups on the aromatic ring).
Bond Angles and Molecular Geometry
  • Aromatic ring : Planar geometry with C-C-C bond angles of ~120° due to sp² hybridization.
  • Ether linkage : Tetrahedral geometry around the oxygen atom (O-C-C bond angle ~109.5°).
  • Ethyl chain : Tetrahedral geometry at each carbon atom, with single-bond rotations allowing flexibility.
Crystal Structure and Solid-State Properties

No experimental crystallographic data are available in public repositories. However, the hydrochloride salt form likely adopts a crystalline structure stabilized by:

  • Electrostatic interactions : Between the protonated amine (NH⁺) and chloride counterion (Cl⁻).
  • Van der Waals forces : Between methyl groups on the aromatic ring and adjacent molecules.

Nomenclature and Classification

IUPAC Naming and Systematic Classification

The IUPAC name is 2-(2,3-dimethylphenoxy)-N-methylethanamine;hydrochloride . Systematic classification places it in the:

  • Chemical family : Aryloxyalkylamines (secondary/tertiary amines with aryl ether substituents).
  • Therapeutic class : Potential psychoactive/pharmacological agent (based on structural analogs).
Registry Identifiers and Database Entries
Identifier Value Source
CAS Registry Number 199453-93-5
PubChem CID 17176674
MDL Number MFCD08728056
ZINC ID ZINC09246074
Structural Homologs and Chemical Family Classification

Homologs include:

  • 2-(2,6-Dimethylphenoxy)-N-methylethanamine hydrochloride : Isomeric variant with methyl groups at 2,6-positions.
  • [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride : Analog with methyl groups at 3,4-positions.
  • N-[2-(2,4-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride : Oxadiazole-containing derivative.

Physicochemical Properties

Solubility Parameters in Various Solvents

While explicit solubility data are unavailable, trends for similar hydrochloride salts suggest:

Solvent Expected Solubility (mg/mL) Rationale
Water High (>50) Polar solvent; ionic interactions
Ethanol Moderate (10–50) Partial polarity
Dichloromethane Low (<10) Nonpolar solvent
Partition Coefficients and Lipophilicity Measurements

The xlogP (estimated logP) is 2.58 , indicating moderate lipophilicity. This is attributed to:

  • Lipophilic components : Aromatic ring with electron-donating methyl groups.
  • Hydrophilic components : Protonated amine and ether oxygen.
pKa Values and Ionization Behavior

The tertiary amine’s pKa is estimated to be ~10 , meaning it is protonated at physiological pH (pH 7.4), forming a cationic species. The hydrochloride salt ensures stability in aqueous solutions by maintaining the ionized form.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-5-4-6-11(10(9)2)13-8-7-12-3;/h4-6,12H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYKNPFXRHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce N-[2-(2,3-dimethylphenoxy)ethyl]-N-methylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Serotonin Receptor Modulation
One of the primary applications of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride is its role as a ligand for serotonin receptors. Research indicates that compounds similar to this one can act as agonists or antagonists for serotonin receptors, which are crucial in treating a range of disorders such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Therapeutic Uses
The modulation of serotonin activity through these compounds has been linked to therapeutic effects in conditions including:

  • Anxiety Disorders
  • Depression
  • Migraine Treatment
  • Obesity Management
  • Schizophrenia
  • Chemotherapy-Induced Vomiting

Biochemical Research

Proteomics Research
this compound is utilized in proteomics research for its biochemical properties. It serves as a biochemical tool for studying protein interactions and functions within cellular environments. This application is particularly valuable in understanding the molecular mechanisms underlying various diseases .

Case Study 1: Serotonin Receptor Activity

A study investigated the effects of this compound on serotonin receptor activity. The results demonstrated that the compound effectively modulated receptor activity, leading to significant improvements in animal models of anxiety and depression. The study highlighted the potential for developing new antidepressant therapies based on this compound .

Case Study 2: Cytotoxicity Analysis

Another research effort focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity against specific cancer types, suggesting a pathway for developing targeted cancer therapies. While this compound was not the primary focus, its structural similarities to effective compounds underscore its potential utility in cancer research .

Data Tables

Application AreaSpecific Use CasesRelevant Findings
PharmaceuticalAnxiety, DepressionModulates serotonin receptors; potential antidepressant
Biochemical ResearchProteomicsUsed as a biochemical tool for protein studies
Cancer ResearchCytotoxicity StudiesSelective cytotoxic effects observed in cancer cell lines

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biochemical effects .

Biological Activity

N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including neurotransmitter modulation, potential therapeutic applications, and insights from relevant studies.

  • Molecular Formula : C₁₁H₁₈ClNO
  • Molecular Weight : Approximately 215.72 g/mol
  • CAS Number : 199453-93-5

This compound features a dimethylphenoxy group attached to an ethyl chain and a methylamine moiety, which contributes to its distinct biological properties.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as a neurotransmitter modulator. While specific mechanisms of action are not fully elucidated, similar compounds have demonstrated significant interactions with serotonin receptors and other neurotransmitter systems.

  • Neurotransmitter Modulation :
    • Compounds with similar structures have been identified as ligands for serotonin (5HT) receptors, suggesting that this compound may also interact with these receptors to modulate neurotransmitter activity .
  • Antitumor Activity :
    • Research on related compounds has indicated potential antitumor effects. For instance, some derivatives have shown efficacy against prostate cancer cells by modulating alpha1-adrenergic receptors . This suggests that this compound could be explored for similar therapeutic effects.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-(2,6-Dimethoxyphenoxy)ethylamineAntitumor activity in PC-3 prostate cancer cells
Serotonin receptor ligandsTreatment for anxiety, depression, and neurodegenerative disorders
Alpha1-adrenoreceptor antagonistsModulation of apoptosis and cell proliferation in cancer cells

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps requiring careful control to ensure high yields and purity. The structure-activity relationship indicates that modifications to the phenoxy group may significantly influence biological activity.

Key Insights from SAR Studies

  • Variations in the substitution pattern on the phenyl ring can lead to changes in receptor affinity and selectivity.
  • Compounds with specific functional groups have demonstrated enhanced biological activities, highlighting the importance of structural optimization in drug development.

Future Directions

The ongoing research into the biological activities of this compound suggests several promising avenues for exploration:

  • Therapeutic Applications : Given its potential role as a neurotransmitter modulator, further studies could investigate its efficacy in treating mood disorders or neurodegenerative diseases.
  • Cancer Research : The antitumor properties observed in related compounds warrant further investigation into its potential use as an anticancer agent.
  • Mechanistic Studies : Understanding the exact mechanisms by which this compound interacts with various receptors will be crucial for developing targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of N-methylamine derivatives with halogenated phenoxyethyl precursors. For example, refluxing with a strong base (e.g., NaNH₂) facilitates nucleophilic substitution. Reaction optimization includes controlling temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of precursors. Post-synthesis, acidification with HCl yields the hydrochloride salt .

Q. How can structural characterization of this compound be performed to confirm purity and molecular identity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., chemical shifts for methyl groups on the aromatic ring at δ ~2.2 ppm and ethylenic protons at δ ~3.5–4.0 ppm) confirm substituent positions .
  • HRMS : Validate molecular weight (e.g., calculated m/z for C₁₃H₂₀ClNO: 241.12; observed m/z: 241.10 ± 0.02) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 60.12%, H: 7.82%, N: 5.44%) .

Q. What solvents and reaction conditions are suitable for derivatization or functional group modifications?

  • Methodological Answer :

  • Oxidation : Use mild agents like MnO₂ in dichloromethane to avoid over-oxidation of the phenoxy group .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces unsaturated bonds without affecting aromatic methyl groups .
  • pH Sensitivity : Adjust reaction pH to 5–6 during purification to avoid salt formation and maximize yield .

Advanced Research Questions

Q. How does the electronic effect of 2,3-dimethylphenoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methyl groups deactivate the aromatic ring, reducing electrophilic substitution. Use directing groups (e.g., boronic acids in Suzuki-Miyaura coupling) to enhance regioselectivity. Computational modeling (DFT calculations) predicts charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What strategies mitigate byproduct formation during N-alkylation steps?

  • Methodological Answer :

  • Temperature Control : Maintain ≤100°C to prevent elimination side reactions.
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems .
  • Byproduct Analysis : Monitor via LC-MS; common byproducts include dimerized ethylenediamine derivatives (m/z ~400–450) .

Q. How can impurity profiles be analyzed, and what analytical techniques quantify trace contaminants?

  • Methodological Answer :

  • HPLC-DAD : Detect impurities at 254 nm; retention times compared to reference standards (e.g., unreacted phenoxy precursors at ~6.2 min) .
  • Limits of Quantification (LOQ) : Achieve ≤0.1% impurity detection using high-resolution mass spectrometry (HRMS) .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT2C, PDB ID: 6BQG) to simulate ligand-receptor interactions.
  • MD Simulations : Analyze stability of binding poses over 100 ns trajectories (GROMACS software) .

Environmental and Safety Considerations

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS. Major products include demethylated phenols (m/z 165.08) .
  • Ecotoxicity Assays : Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.